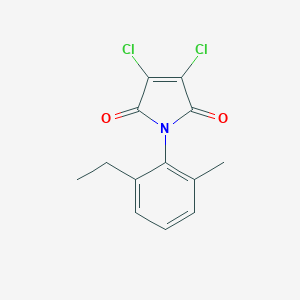
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown promise in scientific research applications. This compound is also known as rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that was once used for pain relief and reducing inflammation. However, due to its potential risks and side effects, rofecoxib was withdrawn from the market in 2004. Despite this, research on the compound has continued, and it has shown potential in various areas.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is through selective inhibition of COX-2. This inhibition reduces the production of prostaglandins, which are molecules that play a role in inflammation and pain. By reducing the production of prostaglandins, the compound can provide pain relief and reduce inflammation.
Biochemical And Physiological Effects
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has shown various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- in lab experiments is its selective inhibition of COX-2. This makes it a potential target for drug development for conditions that involve inflammation and pain. However, one limitation is its potential side effects, which include cardiovascular risks and gastrointestinal toxicity.
Future Directions
There are several future directions for research on 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-. One area of research is its potential as a neuroprotective agent for conditions such as Alzheimer's disease. Another area of research is its potential as a chemopreventive agent for cancer. Additionally, further research is needed to understand the cardiovascular risks and gastrointestinal toxicity associated with the compound.
Conclusion
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown potential in scientific research applications. Its selective inhibition of COX-2 makes it a potential target for drug development for conditions that involve inflammation and pain. However, its potential risks and side effects need to be further studied. Future research directions include its potential as a neuroprotective and chemopreventive agent, as well as further understanding of its associated risks and toxicity.
Synthesis Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is complex and involves several steps. The synthesis process begins with the reaction between 2,6-dimethylaniline and ethyl chloroformate, which produces an intermediate compound. The intermediate compound is then reacted with sodium hydride and 3,4-dichlorophenacyl bromide to produce the final product.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has been studied for its potential in various scientific research applications. One area of research has been its use as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain. Inhibition of COX-2 can reduce inflammation and pain, which makes it a potential target for drug development.
properties
CAS RN |
117659-55-9 |
|---|---|
Product Name |
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- |
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
InChI Key |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



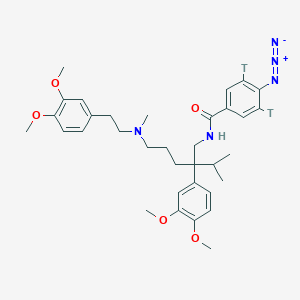
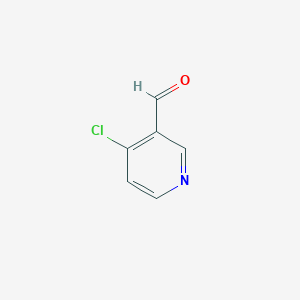
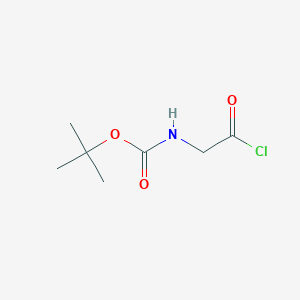
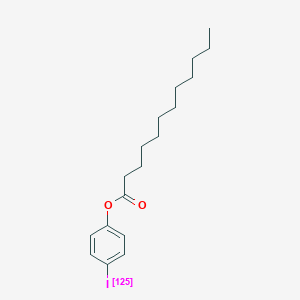
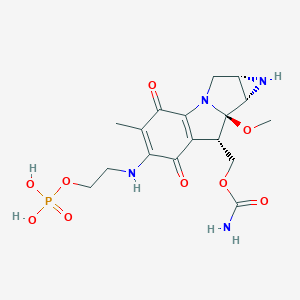
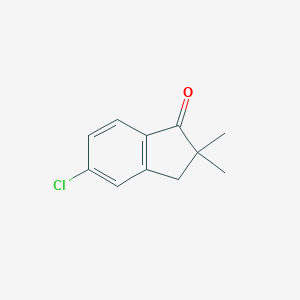
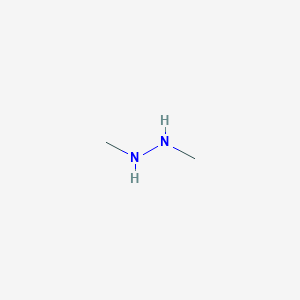
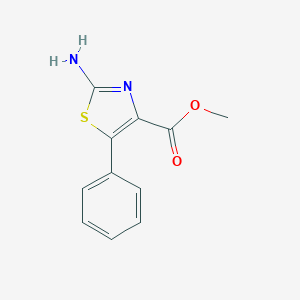
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
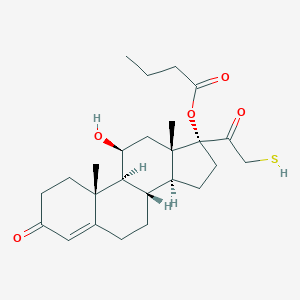
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
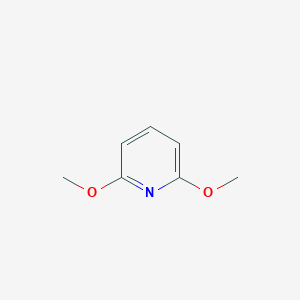

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)